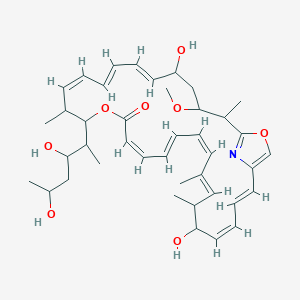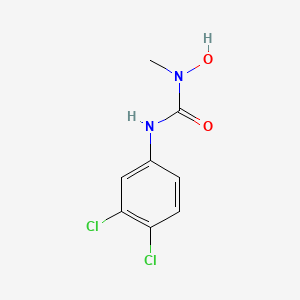
3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorophenyl)-1-hydroxy-1-methylurea is a member of the class of ureas that is 1-methylurea substituted by a hydroxy group at position 1 and a 3,4-dichlorophenyl group at position 3. It is a dichlorobenzene and a member of phenylureas.
Scientific Research Applications
Herbicide Absorption and Metabolism in Plants
The compound 3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea, also known as Linuron, is used as a herbicide. Research has shown its absorption and distribution in various plants. In a study by Nashed & Ilnicki (1970), Linuron was found to enter plants via nutrient solutions and was detected in plant tissues as metabolites, suggesting its active role in agriculture.
Environmental Impact and Detection
Linuron's environmental impact and its detection methods have been a focus of research. For instance, Mapplebeck & Waywell (1983) investigated its presence in organic soils and its potential phytotoxicity. Their findings help in understanding the environmental implications of Linuron use in agriculture.
Degradation and Removal Techniques
The degradation process of Linuron and methods for its removal have also been studied. Engelhardt, Wallnöfer, & Plapp (1971) discovered that Linuron induces the formation of an enzyme responsible for the degradation of various herbicides and fungicides, providing insight into biodegradation pathways (Engelhardt, Wallnöfer, & Plapp, 1971).
Analytical Methods for Detection
Analytical methods to detect Linuron in environmental samples have been developed. Boti, Sakkas, & Albanis (2007) optimized a preconcentration method for determining Linuron and its metabolites in natural waters (Boti, Sakkas, & Albanis, 2007). Such studies are crucial for monitoring environmental contamination.
Biodegradation by Microorganisms
The role of microorganisms in Linuron degradation is another area of interest. Engelhardt, Wallnöfer, & Plapp (1971) demonstrated that Bacillus sphaericus can degrade Linuron and similar compounds, highlighting a potential route for bioremediation (Engelhardt, Wallnöfer, & Plapp, 1971).
Photocatalytic Degradation
Recent studies, like that by Ruggieri et al. (2011), have explored photocatalytic degradation of Linuron using titanium dioxide, offering innovative approaches for pollutant removal (Ruggieri, D’Archivio, Fanelli, & Santucci, 2011).
properties
Product Name |
3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea |
|---|---|
Molecular Formula |
C8H8Cl2N2O2 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-hydroxy-1-methylurea |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14)8(13)11-5-2-3-6(9)7(10)4-5/h2-4,14H,1H3,(H,11,13) |
InChI Key |
VRPNGDJYUJPTQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)
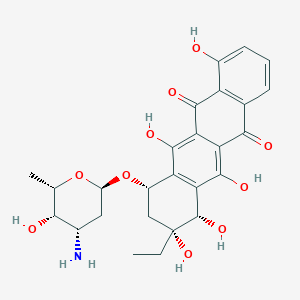
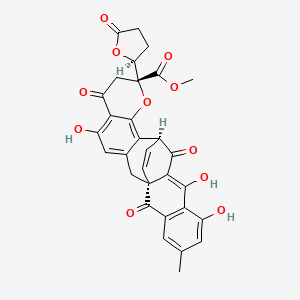
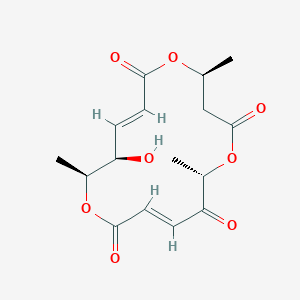
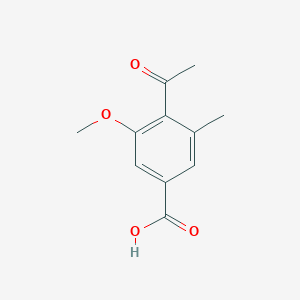
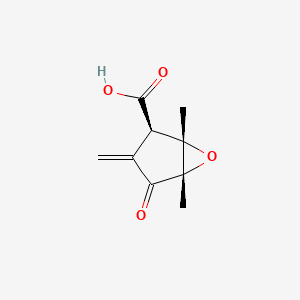
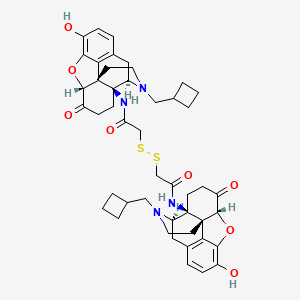
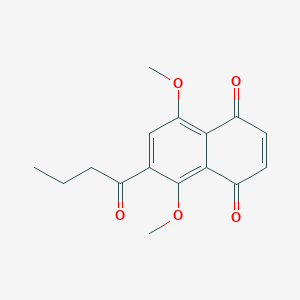
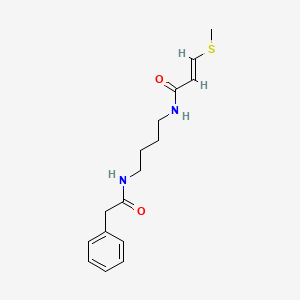
![1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1254527.png)
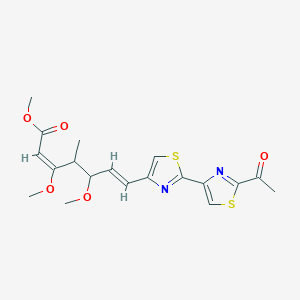
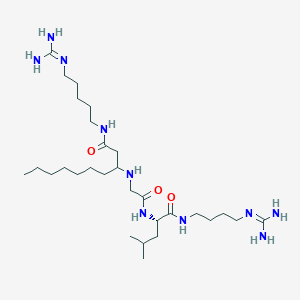
![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid](/img/structure/B1254535.png)
